1-(4-Bromobutoxy)-4-methylbenzene
Overview
Description
1-(4-Bromobutoxy)-4-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromobutoxy group is attached to the benzene ring at the para position relative to a methyl group
Scientific Research Applications
1-(4-Bromobutoxy)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It may be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the bromobutoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutoxy)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromobutoxy group to a butoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of new substituted benzene derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alkoxybenzene derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-4-methylbenzene involves its interaction with various molecular targets. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify the structure and function of target molecules, such as enzymes or receptors.
Comparison with Similar Compounds
1-(4-Bromobutoxy)benzene: Lacks the methyl group on the benzene ring.
4-Bromobutoxybenzene: Similar structure but without the methyl group.
1-(4-Bromobutoxy)-2-methylbenzene: The methyl group is in the ortho position relative to the bromobutoxy group.
Uniqueness: 1-(4-Bromobutoxy)-4-methylbenzene is unique due to the specific positioning of the bromobutoxy and methyl groups on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
1-(4-bromobutoxy)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSNKTYOQGTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186266 | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3257-49-6 | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003257496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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